molecular formula C18H20BrN3OS B4366021 2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-CYCLOHEXYLACETAMIDE

2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-CYCLOHEXYLACETAMIDE

Cat. No.: B4366021
M. Wt: 406.3 g/mol
InChI Key: OUIICAGDCMGIHN-UHFFFAOYSA-N
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Description

2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-CYCLOHEXYLACETAMIDE is an organic compound that features a bromophenyl group attached to a pyrimidinyl ring, which is further connected to a thioether and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-CYCLOHEXYLACETAMIDE typically involves a multi-step process:

    Formation of the Bromophenyl Pyrimidine Intermediate: The initial step involves the synthesis of 4-(4-bromophenyl)-2-pyrimidinethiol. This can be achieved through the reaction of 4-bromobenzaldehyde with thiourea under acidic conditions to form the corresponding thiol.

    Thioether Formation: The thiol intermediate is then reacted with 2-bromo-N-cyclohexylacetamide in the presence of a base such as potassium carbonate to form the thioether linkage.

    Final Product Formation: The final step involves the purification of the product through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-CYCLOHEXYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, bases like potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Amino or thio-substituted phenyl derivatives.

Scientific Research Applications

2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-CYCLOHEXYLACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-CYCLOHEXYLACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and pyrimidinyl groups can participate in binding interactions with the active site of enzymes, while the thioether and acetamide groups can enhance the compound’s stability and solubility. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-bromophenyl)-2-pyrimidinethiol
  • 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(4-methylphenyl)acetamide
  • N-(4-bromophenyl)-2-piperidinosuccinimide

Uniqueness

2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-CYCLOHEXYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexylacetamide moiety enhances its lipophilicity and potential for crossing biological membranes, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

2-[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3OS/c19-14-8-6-13(7-9-14)16-10-11-20-18(22-16)24-12-17(23)21-15-4-2-1-3-5-15/h6-11,15H,1-5,12H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIICAGDCMGIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC=CC(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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